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Compound of Interest

5-Azaspiro[2.4]heptane-7-
Compound Name:
carboxamide hydrochloride

Cat. No.: B13503113

Get Quote

Executive Summary

5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride is a bicyclic heterocycle
characterized by a spiro-junction between a cyclopropane ring and a pyrrolidine ring. It serves
as a conformationally restricted amino acid pharmacophore. Unlike its regioisomer, the proline-
derived 6-carboxylic acid (a key intermediate in Ledipasvir synthesis), the 7-carboxamide
derivative places the functional group beta to the nitrogen atom, offering unique vector
alignment for drug-target interactions.
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Property Details

) 5-Azaspiro[2.4]heptane-7-carboxamide
Chemical Name

hydrochloride
Molecular Formula C7H13CIN20 (Salt) / C7H12N20 (Free Base)
Molecular Weight 176.64 g/mol (HCI salt)
Core Scaffold 5-Azaspiro[2.4]heptane

) Secondary amine (protonated), Primary amide,
Key Functional Groups )
Spiro-cyclopropane

) o Medicinal chemistry building block (HCV,
Primary Application ) o
Quinolone antibiotics)

Molecular Architecture & Stereochemistry

The molecule is built upon the 5-azaspiro[2.4]heptane skeleton.[1][2][3] The rigidity of the spiro
linkage reduces the conformational entropy of the pyrrolidine ring, often enhancing the binding
affinity and metabolic stability of the final drug candidate.

Structural Numbering & Connectivity

Correct IUPAC numbering is critical for distinguishing this compound from the Ledipasvir
intermediate (6-substituted).

Positions 1-2: Cyclopropane methylene carbons.[4]

Position 3: Spiro quaternary carbon.

Position 5: Nitrogen atom (secondary amine).

Position 7: Chiral center bearing the carboxamide group.

Connectivity Path: The amide group is located at C7, which is adjacent to the spiro carbon (C3)
and beta to the nitrogen (N5). This contrasts with proline analogs where the carboxylate is at
C6 (alpha to nitrogen).
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Diagram: Structural Connectivity
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Caption: Connectivity map of 5-azaspiro[2.4]heptane-7-carboxamide. Note the amide
attachment at C7, adjacent to the spiro center.

Synthetic Methodology

The synthesis of the 7-substituted isomer typically diverges from the 6-substituted (proline)
route. A robust method involves the construction of the spiro system via cyclopropanation or
cyclization of linear precursors.

Synthesis Pathway (Acid to Amide)

The most direct route to the hydrochloride salt involves the conversion of the parent carboxylic
acid (CAS 2137944-58-0) or its ester.

Protocol:

e Activation: The starting material, 5-azaspiro[2.4]heptane-7-carboxylic acid (N-protected, e.qg.,
Boc), is dissolved in DMF.

o Coupling: Reagents such as HATU or EDC/HOBt are added, followed by ammonium chloride
(source of NHs) and a base (DIPEA).

o Deprotection: The N-Boc intermediate is treated with 4M HCI in dioxane.

e Salt Formation: The product precipitates as the hydrochloride salt.

Diagram: Synthetic Logic
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Caption: Standard synthetic workflow for converting the carboxylic acid precursor to the target
amide hydrochloride.

Analytical Characterization

To validate the structure and purity of the compound, the following analytical signatures are
used.

Nuclear Magnetic Resonance (NMR)
e 1H NMR (D20, 400 MHz):

o Cyclopropane protons (C1, C2): Distinct multiplets in the high-field region (0.6 — 1.2 ppm).
The spiro-fusion creates a diastereotopic environment, often splitting these into four
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distinct signals.

o Pyrrolidine protons (C4, C6): Multiplets between 3.0 — 3.6 ppm (adjacent to Nitrogen).

o Methine proton (C7): A doublet of doublets (or multiplet) around 2.8 — 3.2 ppm, depending
on stereochemistry.

e 1BC NMR:
o Carbonyl (CONHz): ~170-175 ppm.

o Spiro Carbon (C3): Quaternary signal, typically 20—-30 ppm.

Mass Spectrometry (LC-MS)[7]

« lonization: ESI+ (Electrospray lonization).
e Observed Mass: [M+H]* = 141.1 m/z (Free base MW = 140.18).

o Salt Verification: Presence of chloride ion can be confirmed via silver nitrate test or ion
chromatography.

Stability & Handling

e Hygroscopicity: As a hydrochloride salt of a secondary amine, the compound is hygroscopic.
It must be stored in a desiccator.

» Storage: -20°C is recommended for long-term stability to prevent hydrolysis of the amide or
degradation of the strained cyclopropane ring.

e Solubility: Highly soluble in water, methanol, and DMSO. Insoluble in non-polar solvents
(hexane, ether).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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